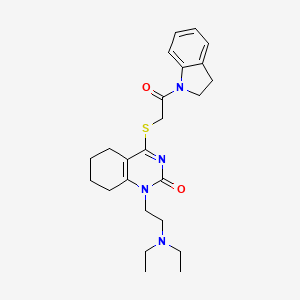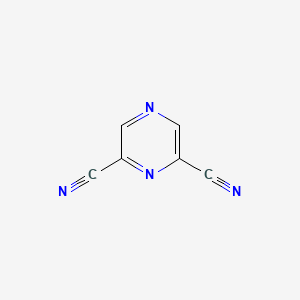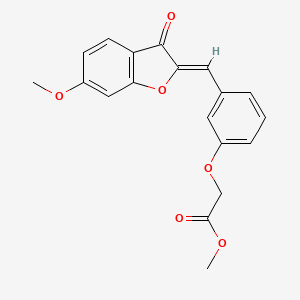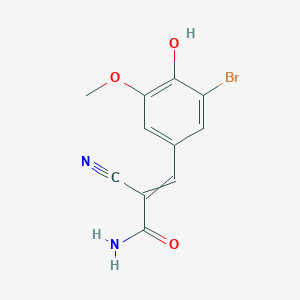![molecular formula C21H20FN5O B2728161 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one CAS No. 2415541-70-5](/img/structure/B2728161.png)
1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with a fluorine atom and a phenyl group, a piperazine ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the fluorine and phenyl substituents. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the pyridine ring is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with specific properties, such as improved solubility or stability.
Mécanisme D'action
The mechanism of action of 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to a biological effect. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
- 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone
- 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one
These compounds share similar structural features but may differ in their specific substituents or the position of functional groups. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which can lead to distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O/c22-19-20(17-6-2-1-3-7-17)24-15-25-21(19)27-11-9-26(10-12-27)18(28)13-16-5-4-8-23-14-16/h1-8,14-15H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNPSZWCDGWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)
![3-[Pentyl(propyl)amino]propanoic acid;hydrochloride](/img/structure/B2728087.png)
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2728088.png)

![N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide](/img/structure/B2728094.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide](/img/structure/B2728097.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2728100.png)
![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)
